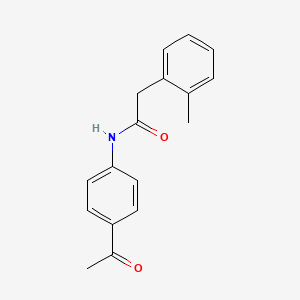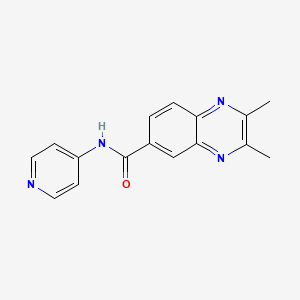
N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide, also known as N-(4-acetylphenyl)-2-(2-tolyl)acetamide, is a chemical compound that is synthesized in the laboratory for scientific research purposes. This compound belongs to the class of acetamides and has a molecular formula of C17H17NO2. The compound is used in scientific research to study its mechanism of action, biochemical and physiological effects, and its potential application in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide(4-acetylphenyl)-2-(2-methylphenyl)acetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes in the body, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide(4-acetylphenyl)-2-(2-methylphenyl)acetamide have been studied extensively. The compound has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide(4-acetylphenyl)-2-(2-methylphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has been studied extensively, which means that there is a lot of information available on its properties and potential applications. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its exact effects on the body.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide(4-acetylphenyl)-2-(2-methylphenyl)acetamide. One potential direction is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on the body.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide(4-acetylphenyl)-2-(2-methylphenyl)acetamide is achieved by the reaction of 4-acetylacetanilide and 2-methylphenylacetic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic anhydride, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide(4-acetylphenyl)-2-(2-methylphenyl)acetamide has been studied extensively in scientific research for its potential application in the development of new drugs. The compound has been found to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-5-3-4-6-15(12)11-17(20)18-16-9-7-14(8-10-16)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIOOOBXCNPFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)

![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)

![4-methyl-5H-spiro[1,3-oxathiolane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-one](/img/structure/B5160990.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160997.png)
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5161008.png)
![1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5161013.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)

![4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5161039.png)
![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)
